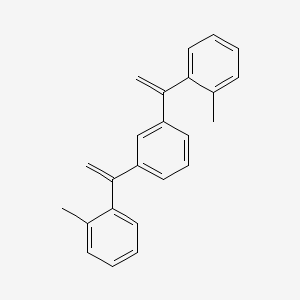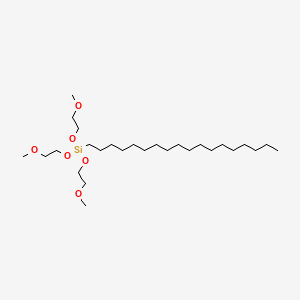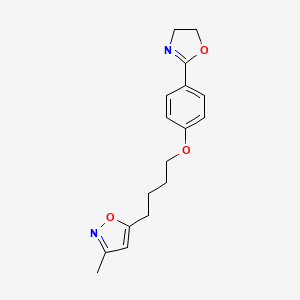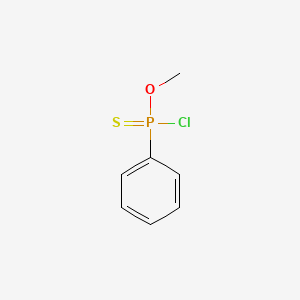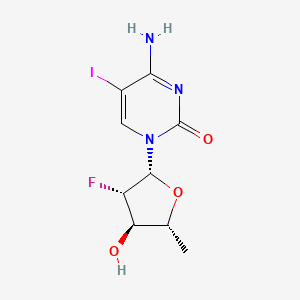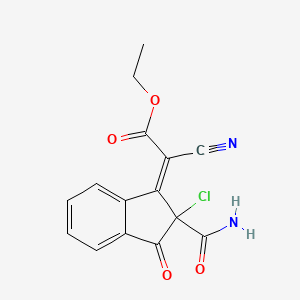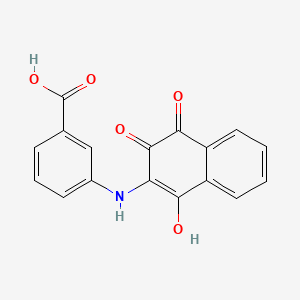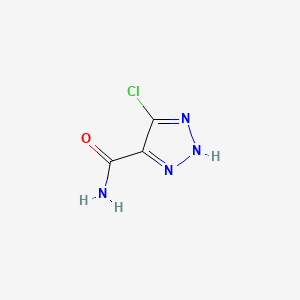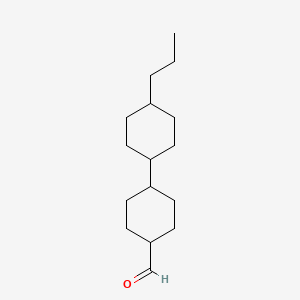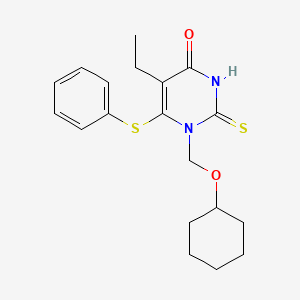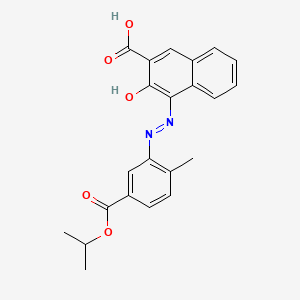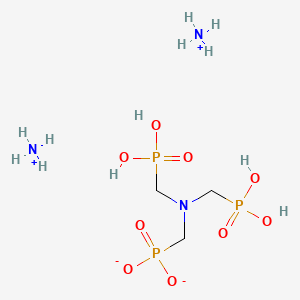
Diammonium tetrahydrogen (nitrilotris(methylene))trisphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diammonium tetrahydrogen (nitrilotris(methylene))trisphosphonate is a chemical compound with the molecular formula C₃H₁₈N₃O₉P₃ and a molecular weight of 333.11 g/mol. It is known for its unique structure, which includes three phosphonate groups attached to a nitrilotris(methylene) backbone. This compound is used in various scientific and industrial applications due to its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diammonium tetrahydrogen (nitrilotris(methylene))trisphosphonate typically involves the reaction of nitrilotris(methylene)triphosphonic acid with ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Nitrilotris(methylene)triphosphonic acid+2NH3→Diammonium tetrahydrogen (nitrilotris(methylene))trisphosphonate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as crystallization or filtration to obtain the final product.
化学反応の分析
Types of Reactions
Diammonium tetrahydrogen (nitrilotris(methylene))trisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The phosphonate groups can undergo substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonates .
科学的研究の応用
Diammonium tetrahydrogen (nitrilotris(methylene))trisphosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent and in the synthesis of other phosphonate compounds.
Biology: Investigated for its potential use in biological systems, including enzyme inhibition and metal ion sequestration.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of bone disorders due to its ability to bind calcium ions.
Industry: Utilized in water treatment processes, as a scale inhibitor, and in the formulation of detergents and cleaning agents
作用機序
The mechanism of action of diammonium tetrahydrogen (nitrilotris(methylene))trisphosphonate involves its ability to bind metal ions, particularly calcium and magnesium. This binding occurs through the phosphonate groups, which form stable complexes with metal ions. The compound’s molecular targets include enzymes and other proteins that require metal ions for their activity. By sequestering these ions, the compound can inhibit enzyme activity and disrupt biological processes.
類似化合物との比較
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar metal-binding properties.
Nitrilotriacetic acid (NTA): Another chelating agent with a structure similar to diammonium tetrahydrogen (nitrilotris(methylene))trisphosphonate.
Aminotris(methylenephosphonic acid) (ATMP): A phosphonate compound with similar applications in water treatment and scale inhibition.
Uniqueness
This compound is unique due to its specific structure, which provides distinct binding properties and reactivity compared to other chelating agents. Its ability to form stable complexes with metal ions makes it particularly useful in applications requiring strong and selective metal ion binding .
特性
CAS番号 |
4532-21-2 |
|---|---|
分子式 |
C3H18N3O9P3 |
分子量 |
333.11 g/mol |
IUPAC名 |
diazanium;[phosphonatomethyl(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C3H12NO9P3.2H3N/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);2*1H3 |
InChIキー |
UJWIANNBICCRFG-UHFFFAOYSA-N |
正規SMILES |
C(N(CP(=O)(O)O)CP(=O)([O-])[O-])P(=O)(O)O.[NH4+].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


